8-Chloro-3-((3-fluorophenyl)thio)quinoline
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Overview
Description
8-Chloro-3-((3-fluorophenyl)thio)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position and a 3-fluorophenylthio group at the 3rd position of the quinoline ring. The molecular formula of this compound is C15H9ClFNS, and it has a molecular weight of 289.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-((3-fluorophenyl)thio)quinoline typically involves the nucleophilic substitution reaction of 8-chloroquinoline with 3-fluorothiophenol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-((3-fluorophenyl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid, and elevated temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), and anhydrous conditions.
Substitution: Amines, alkoxides, and polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Aminoquinolines and alkoxyquinolines.
Scientific Research Applications
8-Chloro-3-((3-fluorophenyl)thio)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3-((3-fluorophenyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
8-Chloroquinoline: Lacks the 3-fluorophenylthio group, resulting in different biological activities.
3-Fluoroquinoline: Lacks the chlorine atom at the 8th position, leading to variations in its chemical reactivity and applications.
8-Bromo-3-((3-fluorophenyl)thio)quinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties
Uniqueness: 8-Chloro-3-((3-fluorophenyl)thio)quinoline is unique due to the presence of both the chlorine atom and the 3-fluorophenylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H9ClFNS |
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Molecular Weight |
289.8 g/mol |
IUPAC Name |
8-chloro-3-(3-fluorophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9ClFNS/c16-14-6-1-3-10-7-13(9-18-15(10)14)19-12-5-2-4-11(17)8-12/h1-9H |
InChI Key |
OLAPMHHJJHDJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)SC3=CC=CC(=C3)F |
Origin of Product |
United States |
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